2-Chloro-3-methoxy-6-methylaniline
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Overview
Description
2-Chloro-3-methoxy-6-methylaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxy-6-methylaniline typically involves multiple steps. One common method starts with the nitration of 3-chloro-2-methylaniline, followed by reduction to form the corresponding amine. The methoxy group is then introduced through a nucleophilic substitution reaction using methanol under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach to enhance efficiency and yield. This method involves the diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by reduction using hypophosphorous acid and iron powder . The reaction conditions are optimized to ensure high product yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methoxy-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Methanol and sodium hydroxide are commonly used for introducing methoxy groups.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-3-methoxy-6-methylaniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxy-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and metabolic processes. The presence of the chlorine and methoxy groups enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
2-Chloro-6-methylaniline: Similar in structure but lacks the methoxy group.
3-Chloro-2-methylaniline: Similar but with different positioning of the chlorine and methyl groups.
2-Methoxy-6-methylaniline: Lacks the chlorine atom but has similar functional groups
Uniqueness: 2-Chloro-3-methoxy-6-methylaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-chloro-3-methoxy-6-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,10H2,1-2H3 |
InChI Key |
JXBPCVQESSXZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)Cl)N |
Origin of Product |
United States |
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